molecular formula C11H14BrFO B12085146 2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene

2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene

Cat. No.: B12085146
M. Wt: 261.13 g/mol
InChI Key: DWADYUDNXPONRI-UHFFFAOYSA-N
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Description

2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromobutoxy group attached to a fluoromethylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene typically involves the reaction of 1-fluoro-4-methylbenzene with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures, usually around 60°C, and is allowed to proceed overnight . The product is then isolated and purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts can enhance the efficiency of the reaction, allowing for higher yields and reduced reaction times . Additionally, continuous flow reactors may be employed to streamline the production process and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromobutoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions. These reactions are usually performed in acidic or basic aqueous solutions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are conducted in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.

Scientific Research Applications

2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromobutoxy)tetrahydro-2H-pyran
  • 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril
  • 5-(4-Bromobutoxy)phenyl-10,15,20-triphenylporphyrin

Uniqueness

2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene is unique due to the presence of both a bromobutoxy group and a fluoromethylbenzene ring. This combination of functional groups imparts specific chemical properties, such as reactivity and stability, making it suitable for various applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H14BrFO

Molecular Weight

261.13 g/mol

IUPAC Name

2-(4-bromobutoxy)-1-fluoro-4-methylbenzene

InChI

InChI=1S/C11H14BrFO/c1-9-4-5-10(13)11(8-9)14-7-3-2-6-12/h4-5,8H,2-3,6-7H2,1H3

InChI Key

DWADYUDNXPONRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)OCCCCBr

Origin of Product

United States

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